

ML-00253764 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: ML-00253764 hydrochloride

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An In-depth Examination of the Structure, Properties, and Mechanism of Action of a Potent MC4R Antagonist

Abstract

ML-00253764 hydrochloride is a potent and selective, non-peptide antagonist of the melanocortin 4 receptor (MC4R).[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and its mechanism of action. Detailed experimental protocols for key assays and a summary of its significant in vivo effects are presented to support its application in preclinical research, particularly in the areas of cancer cachexia and oncology.

Chemical Structure and Physicochemical Properties

ML-00253764 hydrochloride, with the chemical name 2-[2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole hydrochloride, is a brain-penetrant small molecule.[2][3] Its structure and key properties are summarized below.



Property	Value	Reference	
Chemical Name	2-[2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole hydrochloride	[2][3]	
Molecular Formula	C18H18BrFN2O·HCI	[1]	
Molecular Weight	413.71 g/mol	[1]	
CAS Number	1706524-94-8	[1]	
Appearance	Off-white to light yellow solid	[1]	
Purity	≥98% (HPLC) [2]		
Solubility	Soluble to 10 mM in water and to 100 mM in DMSO	[1]	
Storage	Store at +4°C	[1]	

Pharmacological Properties

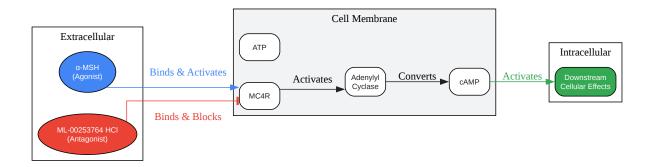
ML-00253764 hydrochloride is a selective antagonist of the melanocortin 4 receptor (MC4R), with a lower affinity for the MC3 and MC5 receptors.[1] Its antagonist activity has been demonstrated through competitive binding assays and functional assays measuring cyclic adenosine monophosphate (cAMP) levels.

Parameter	Value	Receptor	Reference
IC50	320 nM	Human MC4R	[1]
810 nM	Human MC3R	[1]	
2120 nM	Human MC5R	[1]	
Ki	160 nM	Human MC4R	[1]

Mechanism of Action



The melanocortin system is a key regulator of energy homeostasis, and the MC4R plays a crucial role in this pathway. Agonist binding to MC4R, such as by α -melanocyte-stimulating hormone (α -MSH), activates adenylyl cyclase, leading to an increase in intracellular cAMP. **ML-00253764 hydrochloride** acts as a competitive antagonist at the MC4R, blocking the binding of endogenous agonists and thereby inhibiting the downstream signaling cascade.[1] This antagonism leads to a decrease in cAMP accumulation in cells expressing the MC4R.[1]



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Mechanism of action of ML-00253764 hydrochloride at the MC4 receptor.

Experimental Protocols Competitive Binding Assay

This protocol outlines a general procedure for determining the binding affinity of **ML-00253764 hydrochloride** to melanocortin receptors.

Methodology:

- Cell Culture: Utilize HEK293 cells stably expressing the human MC3, MC4, or MC5 receptor.
- Membrane Preparation: Homogenize cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)
 and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.

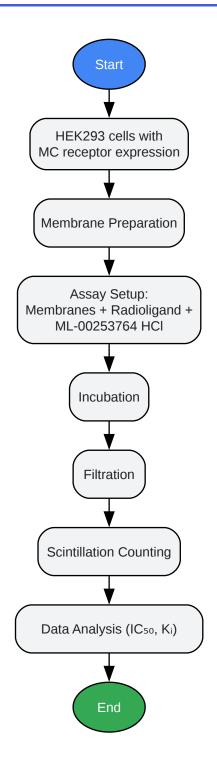






- Assay Setup: In a 96-well plate, add the cell membranes, a constant concentration of a radiolabeled ligand (e.g., [1251]-(Nle⁴, D-Phe⁷)-α-MSH), and varying concentrations of ML-00253764 hydrochloride.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for competitive binding.
- Detection: Separate bound from free radioligand by rapid filtration through a glass fiber filter.
 Measure the radioactivity on the filters using a scintillation counter.
- Data Analysis: Calculate the IC₅₀ value by non-linear regression analysis of the competition binding data. The K_i value can be calculated using the Cheng-Prusoff equation.





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Workflow for a competitive binding assay.

cAMP Accumulation Assay

This protocol describes a method to assess the functional antagonism of **ML-00253764 hydrochloride** on MC4R signaling.



Methodology:

- Cell Culture: Plate HEK293 cells expressing the MC4R in a 96-well plate and grow to confluency.
- Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of ML-00253764 hydrochloride for a short period (e.g., 15 minutes).
- Stimulation: Add a constant concentration of an MC4R agonist (e.g., α-MSH) to stimulate cAMP production.
- Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., a LANCE Ultra cAMP kit or a similar TR-FRET based assay).
- Data Analysis: Determine the effect of ML-00253764 hydrochloride on agonist-induced cAMP production and calculate its potency as an antagonist.

In Vivo Cancer Cachexia Model

This protocol provides a general framework for evaluating the efficacy of **ML-00253764 hydrochloride** in a mouse model of cancer cachexia.

Methodology:

- Animal Model: Use appropriate mouse strains, such as BALB/c or immunodeficient mice.
- Tumor Induction: Subcutaneously inject a suspension of tumor cells (e.g., CT-26 colon carcinoma or Lewis lung carcinoma cells) into the flank of the mice.
- Treatment: Once tumors are established and weight loss begins, administer ML-00253764
 hydrochloride or vehicle control daily via an appropriate route (e.g., subcutaneous injection).
- Monitoring: Monitor tumor growth, body weight, food intake, and body composition (e.g., lean and fat mass using DEXA or NMR) throughout the study.



 Endpoint Analysis: At the end of the study, collect tissues (e.g., tumor, muscle, adipose tissue) for further analysis (e.g., histology, gene expression).

In Vivo Efficacy

ML-00253764 hydrochloride has demonstrated significant efficacy in preclinical models of cancer-induced cachexia. In tumor-bearing mice, peripheral administration of the compound has been shown to increase food intake and, importantly, reduce the loss of lean body mass without affecting tumor growth. More recent studies have also highlighted its potential as an anti-cancer agent, demonstrating anti-proliferative and pro-apoptotic activity in melanoma cell lines.

Conclusion

ML-00253764 hydrochloride is a valuable research tool for investigating the role of the MC4R in various physiological and pathological processes. Its well-characterized pharmacological profile, brain penetrance, and demonstrated in vivo efficacy make it a compound of interest for studies on energy homeostasis, cancer cachexia, and oncology. The experimental protocols provided in this guide offer a starting point for researchers to further explore the therapeutic potential of this potent MC4R antagonist.

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